2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide
Description
2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a triazole-acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a sulfanylacetamide moiety linked to a biphenyl-2-yl group. This compound shares structural similarities with pharmacologically active triazole derivatives reported in the literature, particularly in anti-inflammatory and antimicrobial contexts .
Properties
Molecular Formula |
C23H21N5OS |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-16-8-7-11-18(14-16)22-26-27-23(28(22)24)30-15-21(29)25-20-13-6-5-12-19(20)17-9-3-2-4-10-17/h2-14H,15,24H2,1H3,(H,25,29) |
InChI Key |
FJLDLCXPBOAQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with biphenyl-2-yl acetic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 3-methylphenyl in the target compound and AS111) enhance anti-inflammatory activity, likely due to improved lipophilicity and COX-2 binding . Electron-withdrawing groups (e.g., Cl, NO2 in the 3.1-3.21 series) increase anti-exudative activity by modulating electronic properties . Heterocyclic substituents (e.g., pyridinyl in AS111) improve solubility and hydrogen-bonding interactions, critical for pharmacokinetics .
Acetamide Modifications :
Pharmacological Activity Comparisons
Anti-Inflammatory Activity:
- AS111 demonstrated superior anti-inflammatory activity (1.28× diclofenac) via COX-2 inhibition, attributed to its 3-methylphenyl acetamide group and pyridinyl-triazole core .
- The KA1-KA15 series showed broad-spectrum anti-inflammatory activity through protein denaturation inhibition, with electron-withdrawing substituents enhancing efficacy .
Anti-Exudative Activity:
- The 3.1-3.21 series (furan-2-yl substituents) exhibited anti-exudative effects at 10 mg/kg, comparable to diclofenac. Activity was further enhanced by halogen or nitro groups on the phenyl ring .
Antimicrobial Activity:
- KA1-KA15 derivatives displayed MIC values of 12.5–50 µg/mL against bacterial strains (e.g., E. coli, S. aureus), with pyridinyl-triazole cores contributing to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
